8-Aminoisoquinolin-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

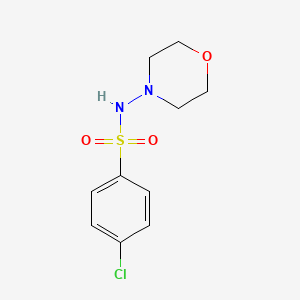

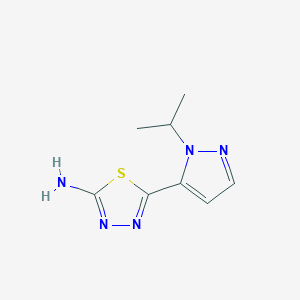

8-Aminoisoquinolin-1-ol is a unique chemical compound used in various scientific research domains. It has a CAS number of 216097-69-7 .

Synthesis Analysis

A transition-metal-free method for the synthesis of 4-amino isoquinolin-1 (2H)-ones has been developed. Arynes react with 4,5-disubstituted oxazoles through a tandem Diels–Alder reaction/dehydrogenation–aromatization/tautamerization process to produce 4-amino isoquinolin-1 (2H)-ones in moderate to excellent yields .Molecular Structure Analysis

The molecular formula of 8-Aminoisoquinolin-1-ol is C9H8N2O, and its molecular weight is 160.17 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Agents

8-Aminoisoquinolin-1-ol has been used in the design and synthesis of hybrid derivatives that exhibit potential antimicrobial activities . These compounds have shown promising results against various antibacterial and antifungal pathogenic strains, including Escherichia coli, Pseudomonas aeruginosa, Klebsiella pneumoniae, Enterococcus faecalis, Staphylococcus aureus, Streptococcus pneumoniae, Bacillus subtilis, Candida albicans, and Candida parapsilosis .

Drug Discovery

Quinoline, a vital scaffold in drug discovery, is a key component of 8-Aminoisoquinolin-1-ol . This compound plays a significant role in the field of medicinal chemistry, with its diverse applications in the synthesis of biologically and pharmaceutically active quinoline and its analogues .

Anticancer Agents

The quinoline pharmacophore, found in 8-Aminoisoquinolin-1-ol, has been reported to possess anticancer activities . This makes it a potential candidate for the development of new anticancer drugs.

Antimalarial Agents

Quinoline-based compounds, such as 8-Aminoisoquinolin-1-ol, have been known to exhibit antimalarial activities . This opens up possibilities for the development of new antimalarial drugs.

Anti-Inflammatory Agents

The quinoline pharmacophore in 8-Aminoisoquinolin-1-ol has also been associated with anti-inflammatory activities . This suggests potential applications in the treatment of inflammatory diseases.

Antioxidant Agents

8-Aminoisoquinolin-1-ol, due to its quinoline component, has been linked to antioxidant activities . This implies potential uses in the prevention of diseases caused by oxidative stress.

Anti-HIV Agents

Quinoline-based compounds, including 8-Aminoisoquinolin-1-ol, have been reported to act as anti-HIV agents . This indicates potential applications in the treatment of HIV.

Industrial Chemistry

Quinoline, a component of 8-Aminoisoquinolin-1-ol, has versatile applications in the fields of industrial and synthetic organic chemistry . This makes it an essential heterocyclic compound in these fields .

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 8-Aminoisoquinolin-1-ol are currently unknown. The compound is structurally similar to 8-aminoquinolines, which are known to be effective against the liver stages of Plasmodium infections . .

Mode of Action

It’s known that 8-aminoquinolines may exert their effects through an oxidative stress mechanism

Biochemical Pathways

The biochemical pathways affected by 8-Aminoisoquinolin-1-ol are currently unknown. As a structural analog of 8-aminoquinolines, it might affect similar pathways, such as those involved in the life cycle of Plasmodium parasites . .

Eigenschaften

IUPAC Name |

8-amino-2H-isoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-5H,10H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMPRYSFGIABNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)N)C(=O)NC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Aminoisoquinolin-1-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[benzyl(ethyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2570658.png)

![[3-(2,3-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2570661.png)

![1-[(1-Cyano-1,2-dimethylpropyl)carbamoyl]ethyl 3,4-dimethoxybenzoate](/img/structure/B2570667.png)

![N1-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-N2-(3-chloro-4-methoxyphenyl)oxalamide](/img/structure/B2570669.png)

![N-[[5-[2-(diethylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2,6-difluorobenzamide](/img/structure/B2570670.png)

![ethyl N-[(3-{[(4-fluorobenzoyl)(phenyl)amino]methyl}-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)carbonyl]glycinate](/img/structure/B2570671.png)

![cyclopropyl(4,4-difluorohexahydrocyclopenta[c]pyrrol-2(1H)-yl)methanone](/img/structure/B2570678.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2570679.png)